molecular formula C25H21NO6 B2636456 3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 864821-08-9

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide

Cat. No.: B2636456
CAS No.: 864821-08-9
M. Wt: 431.444
InChI Key: XLASZWFGKVBHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential antioxidant, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antibacterial activities.

    Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide stands out due to its unique combination of a benzamide core with a chromen-2-yl moiety, which imparts distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-8-6-7-15(13-17)22-23(27)18-9-4-5-10-19(18)32-25(22)26-24(28)16-11-12-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLASZWFGKVBHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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